molecular formula C18H22N2O2 B1319972 N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide CAS No. 953755-12-9

N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide

Cat. No.: B1319972
CAS No.: 953755-12-9
M. Wt: 298.4 g/mol
InChI Key: OEOKEQBRCZAYFC-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide: is an organic compound that features a phenyl group substituted with an amino group at the para position, linked to an acetamide moiety The compound also contains a tert-butyl-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Backbone: The reaction between 2-(tert-butyl)phenol and chloroacetic acid in the presence of a base such as sodium hydroxide forms 2-(tert-butyl)phenoxyacetic acid.

    Amidation Reaction: The 2-(tert-butyl)phenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride reacts with 4-aminophenylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Solvents: Selection of appropriate solvents to enhance solubility and reaction rates.

    Temperature and Pressure: Control of temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminophenyl)-2-phenoxyacetamide: Lacks the tert-butyl group, which may affect its reactivity and applications.

    N-(4-Nitrophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide: Contains a nitro group instead of an amino group, leading to different chemical properties and applications.

Properties

IUPAC Name

N-(4-aminophenyl)-2-(2-tert-butylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)15-6-4-5-7-16(15)22-12-17(21)20-14-10-8-13(19)9-11-14/h4-11H,12,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOKEQBRCZAYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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